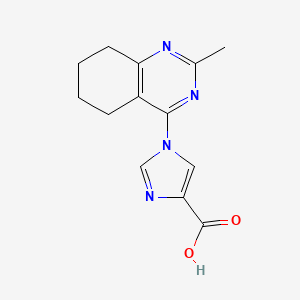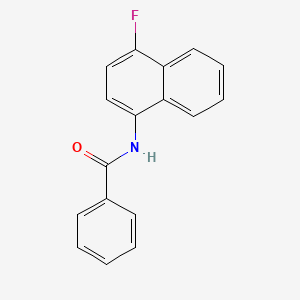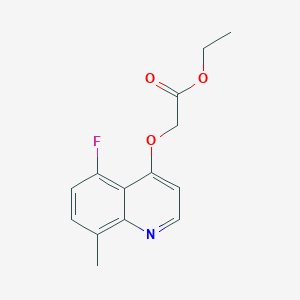
8-Bromo-6-chloroquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-chloroquinolin-4-ol is a quinoline derivative with the molecular formula C9H5BrClNO and a molecular weight of 258.5 g/mol . This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which imparts unique chemical and biological properties. Quinoline derivatives are known for their diverse applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloroquinolin-4-ol can be achieved through various classical and modern synthetic routes. Some of the well-known methods for synthesizing quinoline derivatives include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions . These methods involve the cyclization of appropriate precursors under specific reaction conditions, often using catalysts or reagents to facilitate the formation of the quinoline ring.
For example, the Friedländer synthesis involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions typically include heating the reaction mixture to promote cyclization and formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are also explored for industrial synthesis to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-6-chloroquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, often using reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Applications De Recherche Scientifique
8-Bromo-6-chloroquinolin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, antimalarial, and anticancer activities. It serves as a lead compound for developing new therapeutic agents.
Biological Studies: It is used in studies to understand the mechanism of action of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: The compound is a valuable building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Industrial Applications: It is used in the production of dyes, catalysts, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Bromo-6-chloroquinolin-4-ol involves its interaction with molecular targets such as enzymes and receptors. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, such as kinases and ion channels, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroquinolin-4-ol: Similar structure but lacks the bromine atom, which may affect its biological activity.
8-Bromoquinolin-4-ol: Lacks the chlorine atom, which may influence its reactivity and interactions with biological targets.
Quinolin-4-ol: The parent compound without halogen substitutions, used as a reference for studying the effects of halogenation.
Uniqueness
8-Bromo-6-chloroquinolin-4-ol is unique due to the presence of both bromine and chlorine atoms on the quinoline ring. This dual halogenation can enhance its reactivity and biological activity compared to other quinoline derivatives . The specific substitution pattern also allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C9H5BrClNO |
|---|---|
Poids moléculaire |
258.50 g/mol |
Nom IUPAC |
8-bromo-6-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrClNO/c10-7-4-5(11)3-6-8(13)1-2-12-9(6)7/h1-4H,(H,12,13) |
Clé InChI |
BSIULFPAZASWKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C(C1=O)C=C(C=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)




![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)





